Trichloro(octyl)silane

Catalog No.
S599026
CAS No.
5283-66-9
M.F
C8H17Cl3Si
M. Wt
247.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloro(octyl)silane

CAS Number

5283-66-9

Product Name

Trichloro(octyl)silane

IUPAC Name

trichloro(octyl)silane

Molecular Formula

C8H17Cl3Si

Molecular Weight

247.7 g/mol

InChI

InChI=1S/C8H17Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3

InChI Key

RCHUVCPBWWSUMC-UHFFFAOYSA-N

SMILES

CCCCCCCC[Si](Cl)(Cl)Cl

solubility

Soluble in carbon tetrachloride

Synonyms

octyltrichlorosilane

Canonical SMILES

CCCCCCCC[Si](Cl)(Cl)Cl

The exact mass of the compound Trichloro(octyl)silane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in carbon tetrachloride. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Trichloro(octyl)silane (OTS) is a highly reactive, medium-chain (C8) alkylsilane widely procured as a precursor for self-assembled monolayers (SAMs), dielectric surface passivation, and reversed-phase chromatographic stationary phases. Featuring a trichlorosilane headgroup, OTS reacts rapidly with hydroxylated surfaces to form dense, covalently bound hydrophobic films without the need for catalysts. In industrial and laboratory workflows, OTS is strategically selected over longer-chain analogs (such as C18 silanes) or less reactive alkoxysilanes to balance robust surface hydrophobicity with low steric hindrance, ensuring smooth subsequent layer deposition and rapid processing times in organic electronics and materials science applications [REFS-1, REFS-2].

Generic substitution of Trichloro(octyl)silane fails because both the chain length and the headgroup chemistry strictly dictate processability and final material performance. Substituting OTS with octadecyltrichlorosilane (ODTS, C18) introduces significant steric hindrance during monolayer formation, which can leave surface voids, increase the roughness of subsequently deposited semiconductor films, and alter the on/off current ratios in transistor applications [1]. Conversely, substituting the highly reactive trichlorosilane headgroup with an alkoxysilane (e.g., octyltriethoxysilane) drastically reduces hydrolytic sensitivity and reaction kinetics, forcing manufacturers to introduce acid/base catalysts or extended thermal curing steps that complicate high-throughput surface modification workflows [2].

Semiconductor Film Roughness on Modified Dielectrics

When utilized as a self-assembled monolayer (SAM) on SiO2 gate dielectrics, Trichloro(octyl)silane (OTS-8) provides near-complete surface silylation due to its moderate C8 chain length. Comparative studies demonstrate that polymer semiconductors deposited on OTS-modified substrates exhibit significantly lower root-mean-square (RMS) roughness compared to those deposited on Octadecyltrichlorosilane (OTS-18) treated surfaces, as the longer C18 chains create steric hindrance and surface voids during SAM formation [1].

Evidence DimensionRMS surface roughness of deposited semiconductor film
Target Compound Data1.0 nm (OTS-8 modified SiO2)
Comparator Or Baseline1.5 nm (OTS-18 modified SiO2)
Quantified Difference33% reduction in surface roughness
ConditionsDPP-DTT polymer semiconductor deposited on silane-treated SiO2

OTS provides a smoother dielectric interface that improves semiconductor film uniformity, which is critical for reproducible transistor manufacturing.

Hydrolytic Reactivity and SAM Formation Kinetics

The headgroup chemistry of Trichloro(octyl)silane drives exceptionally fast reaction kinetics compared to its alkoxy analogs. OTS reacts rapidly with moisture and surface hydroxyls to form dense monolayers spontaneously at room temperature. In contrast, substituting the trichlorosilane with an alkoxysilane like Octyltriethoxysilane (OTES) results in a slow-reacting system that typically requires acid/base catalysis or elevated curing temperatures to achieve comparable surface coverage [1].

Evidence DimensionHydrolytic sensitivity and reaction rate
Target Compound DataReacts rapidly with moisture/protic solvents (Sensitivity Level 8)
Comparator Or BaselineReacts slowly; requires catalysis (OTES, Sensitivity Level 7)
Quantified DifferenceSpontaneous room-temperature SAM formation vs. catalyzed/heated requirement
ConditionsSilane deposition on hydroxylated substrates

Procuring the trichlorosilane over the triethoxysilane eliminates the need for catalysts and reduces processing time, streamlining industrial coating workflows.

Transistor Leakage Current and On/Off Ratio Optimization

The choice of alkyl chain length in the silane dielectric modifier directly impacts the electrical performance of organic field-effect transistors (OFETs). While longer chains like Octadecyltrichlorosilane (ODTS) can yield high absolute mobility, they often suffer from high off-state currents. Trichloro(octyl)silane (OTS) treatments reliably produce devices with a higher on/off current ratio by significantly suppressing off-state leakage compared to ODTS, making it a strategic selection for low-power logic applications [1].

Evidence DimensionOFET On/Off current ratio and off-state leakage
Target Compound DataHigh On/Off ratio (driven by low off-current)
Comparator Or BaselineLow On/Off ratio (ODTS, driven by high off-current)
Quantified DifferenceSignificant reduction in off-state leakage current
ConditionsSilane-treated SiO2 gate dielectrics in organic field-effect transistors

For logic circuits where minimizing power consumption and leakage is prioritized over absolute maximum mobility, OTS is a highly effective dielectric modifier.

Chromatographic Retention Profile for Hydrophobic Analytes

In the synthesis of reversed-phase chromatography columns, Trichloro(octyl)silane is used to create C8 stationary phases, which possess lower carbon loading than standard C18 phases derived from Octadecyltrichlorosilane. This structural difference results in a lower retention factor (k') for highly hydrophobic molecules. Consequently, C8 columns allow for the timely elution of large or highly non-polar analytes that would otherwise be over-retained or exhibit poor recovery on a C18 matrix [1].

Evidence DimensionStationary phase carbon loading and retention factor (k')
Target Compound DataLower carbon loading, moderate retention (C8 phase)
Comparator Or BaselineHigher carbon loading, extreme retention (C18 phase)
Quantified DifferenceFaster elution and lower k' for highly hydrophobic species
ConditionsReversed-phase liquid chromatography (RPLC) of lipids and large biomolecules

Procuring OTS to synthesize C8 columns is essential when analyzing highly hydrophobic compounds that would exhibit excessive run times on standard C18 columns.

Organic Field-Effect Transistor (OFET) Manufacturing

OTS is selected as a dielectric passivation agent when manufacturing OFETs that require a high on/off current ratio and minimal off-state leakage. Its ability to form a smooth, low-steric-hindrance monolayer ensures uniform deposition of the active polymer semiconductor, making it highly suitable for logic circuits and display backplanes where minimizing power consumption is critical [1].

Synthesis of C8 Reversed-Phase Chromatography Columns

In analytical column manufacturing, OTS is utilized to functionalize porous silica, creating C8 stationary phases. This configuration is critical for analyzing highly hydrophobic compounds, lipids, or large biomolecules that would exhibit excessively long retention times or poor recovery if run on standard C18 (octadecyl) columns[2].

Rapid Hydrophobic Surface Modification in MEMS

OTS is selected for anti-stiction and hydrophobic coatings in microelectromechanical systems (MEMS) where rapid, catalyst-free vapor- or solution-phase deposition is required. Its high hydrolytic reactivity allows for spontaneous SAM formation at room temperature, streamlining the passivation workflow compared to slower-reacting trialkoxysilanes [3].

Physical Description

Octyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue. It is used as an intermediate for silicones.
Liquid

Color/Form

Fuming liquid
Water-white liquid

Boiling Point

232.0 °C
232 °C

Density

1.073 g/mL

Odor

Pungent, irritating odo

UNII

JV18I1WCU8

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (10.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5283-66-9

Wikipedia

Octyltrichlorosilane

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

Reaction of silicon tetrachloride and octylmagnesium chloride

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Silane, trichlorooctyl-: ACTIVE

Storage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.
All containers, pipes, apparatus, installations and structures used for manufacture, storage, transport, or use of these substances must be of material resistant to corrosive substances or be protected by suitable coatings ... All containers or receptacles should be clearly labelled to indicate their contents and should bear the danger symbol for corrosives. /Corrosive substances/

Dates

Last modified: 08-15-2023

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